2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide
Description
2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide is a hydrazone derivative characterized by a piperazine core substituted with a 2-chlorobenzyl group and an acetohydrazide moiety linked to a 4-methylphenylidene group.
The molecule’s key structural features include:
- Piperazine ring: Provides a flexible scaffold that enhances binding to biological targets, such as enzymes or receptors.
- 4-Methylphenylidene group: A planar aromatic system that may facilitate π-π interactions with target proteins.
Properties
Molecular Formula |
C21H25ClN4O |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H25ClN4O/c1-17-6-8-18(9-7-17)14-23-24-21(27)16-26-12-10-25(11-13-26)15-19-4-2-3-5-20(19)22/h2-9,14H,10-13,15-16H2,1H3,(H,24,27)/b23-14+ |
InChI Key |
JBEOLGVPRQQFRL-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine derivative: The starting material, 2-chlorobenzyl chloride, reacts with piperazine to form 2-chlorobenzylpiperazine.
Formation of the hydrazide: The intermediate 2-chlorobenzylpiperazine is then reacted with acetohydrazide to form the corresponding hydrazide.
Condensation reaction: Finally, the hydrazide undergoes a condensation reaction with 4-methylbenzaldehyde under acidic conditions to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or alkaline conditions to yield distinct products. Key findings include:
-
Acidic hydrolysis proceeds via cleavage of the hydrazone bond (C=N), releasing 4-methylbenzaldehyde.
-
Alkaline hydrolysis favors salt formation without breaking the hydrazide backbone under mild conditions .
Condensation Reactions
The hydrazide group participates in Schiff base formation with aldehydes and ketones:
Example Reaction:
2-[4-(2-Chlorobenzyl)-1-piperazinyl]acetohydrazide + 4-nitrobenzaldehyde →
N'-[(E)-(4-nitrophenyl)methylidene]-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide
| Catalyst | Solvent | Time | Yield | Byproduct |
|---|---|---|---|---|
| Glacial acetic acid | Ethanol | 6 hrs | 82% | Water |
| BF₃·Et₂O | Toluene | 4 hrs | 91% | Trimethylamine oxide |
Cyclization Reactions
Under reflux with phosphoryl chloride (POCl₃), the compound forms a 1,3,4-oxadiazole ring:
Reaction Pathway:
2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide + POCl₃ →
5-(4-methylphenyl)-2-[4-(2-chlorobenzyl)piperazin-1-yl]-1,3,4-oxadiazole
| Cyclization Agent | Temperature | Yield | Side Reaction |
|---|---|---|---|
| POCl₃ | 110°C | 74% | Partial decomposition to amides |
| PCl₅ | 100°C | 68% | Chlorination at piperazine nitrogen |
-
POCl₃ minimizes side reactions compared to PCl₅.
Substitution Reactions
The chlorobenzyl group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions:
| Reagent | Solvent | Product | Yield |
|---|---|---|---|
| Sodium methoxide | DMF | 2-[4-(2-methoxybenzyl)piperazin-1-yl] derivative | 58% |
| Piperidine | Acetonitrile | 2-[4-(2-piperidinobenzyl)piperazin-1-yl] analog | 49% |
-
Methoxy substitution proceeds faster due to reduced steric hindrance.
Comparative Reactivity With Analogues
The compound’s reactivity differs from structurally related hydrazides (Table 1):
Table 1: Reactivity comparison with similar compounds
| Compound | Hydrolysis Rate (k, s⁻¹) | Condensation Yield (%) | Oxadiazole Formation Efficiency |
|---|---|---|---|
| 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-(3-nitrobenzylidene)acetohydrazide | 1.2 × 10⁻³ | 88 | 79 |
| 2-[4-(4-fluorobenzyl)piperazin-1-yl]-N'-(4-methylbenzylidene)acetohydrazide | 0.9 × 10⁻³ | 76 | 65 |
| Target compound | 1.5 × 10⁻³ | 82 | 74 |
-
Electron-withdrawing groups (e.g., nitro) increase hydrolysis rates but reduce cyclization yields.
Stability Under Oxidative Conditions
Exposure to hydrogen peroxide (H₂O₂) induces degradation:
| Concentration | pH | Major Degradants | Half-Life |
|---|---|---|---|
| 3% H₂O₂ | 7.4 | 4-methylbenzoic acid + piperazine sulfoxide | 2.1 hrs |
| 10% H₂O₂ | 9.0 | Chlorobenzyl piperazine N-oxide + acetamide | 0.8 hrs |
Interaction With Metal Ions
The hydrazide group chelates transition metals, forming complexes with varied stoichiometry:
| Metal Ion | Molar Ratio (Ligand:Metal) | Application |
|---|---|---|
| Cu²⁺ | 2:1 | Catalytic oxidation of alcohols |
| Fe³⁺ | 1:1 | Magnetic nanoparticle synthesis |
-
Cu²⁺ complexes exhibit higher catalytic activity due to d-orbital electron configuration.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H22ClN3
- Molecular Weight : 327.86 g/mol
- IUPAC Name : 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide
This compound features a piperazine ring, which is significant in many pharmaceutical applications due to its ability to interact with various biological targets.
Medicinal Applications
- Antihistaminic Activity :
- Potential Antidepressant Properties :
- Antimicrobial Activity :
Case Studies and Research Findings
A review of existing literature reveals several studies focused on the synthesis and biological evaluation of similar compounds:
- Synthesis and Pharmacological Evaluation :
- Antidepressant Effects :
- Antimicrobial Testing :
Summary of Findings
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit microbial enzymes, leading to the disruption of essential metabolic processes in bacteria or fungi. In cancer cells, it may interfere with signaling pathways that regulate cell growth and proliferation, inducing apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Key Observations:
- Electron-withdrawing groups (e.g., Cl, F) enhance lipophilicity and metabolic stability, as seen in compounds with 4-fluorophenyl or 4-chlorophenyl groups .
- Heteroaromatic substituents (e.g., thienyl) may improve antimicrobial activity due to enhanced membrane interaction .
- Hydroxyl groups (e.g., 2-hydroxyphenyl) could introduce hydrogen-bonding capacity but may reduce bioavailability due to increased polarity .
Antimicrobial Activity
- The thienyl-substituted analogue (MW 390.93) demonstrated moderate activity against E. coli (MIC = 13.3 μM) and K. pneumoniae (MIC = 26.6 μM), likely due to its planar heteroaromatic system disrupting bacterial membranes .
- In contrast, benzimidazole-triazole hybrids (e.g., compounds 7 , 13 , 15 ) showed superior antibacterial effects against S. aureus and E. coli (MIC range: 8–32 μg/mL), attributed to dual targeting of DNA gyrase and membrane proteins .
Antitumor Activity
- Hydrazones with pyrimidine or triazole moieties (e.g., N′-benzylidene-2-[(4-methoxyphenyl)pyrimidin-2-yl]acetohydrazide) inhibit Akt phosphorylation (IC₅₀ = 0.50 μg/mL), a key pathway in NSCLC progression .
- The biphenyl-substituted analogue (MW 458.97) is hypothesized to exhibit anticancer activity via π-π stacking with kinase domains, though experimental data are pending .
Anti-Inflammatory Activity
- The 4-chlorophenyl derivative 4f (MW 438.34) reduced TNF-α production by 55.8% in vivo, comparable to the p38 MAPK inhibitor SB-203580 .
Physicochemical Properties
- Lipophilicity : The biphenyl analogue’s higher LogP (4.9) suggests better blood-brain barrier penetration, which is advantageous for CNS-targeting agents.
- Polar Surface Area : All compounds exhibit moderate polar surface areas (~80 Ų), indicating reasonable solubility for oral administration.
Biological Activity
The compound 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide is a hydrazone derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and therapeutic potential as evidenced by various studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C19H22ClN3
- Molecular Weight : 327.86 g/mol
- InChIKey : CTVVDYYCAYUQTL-KGENOOAVSA-N
This structure features a piperazine ring, which is known for its versatility in drug design, and a hydrazone linkage that is crucial for its biological activity.
Antimicrobial Activity
Recent studies have indicated that hydrazone derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that similar compounds demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Potential
Hydrazones have also shown promise in cancer therapy. In vitro studies indicated that compounds with similar structures could induce apoptosis in cancer cells. The proposed mechanism involves the activation of caspases and modulation of mitochondrial membrane potential, leading to cell death.
Anti-inflammatory Properties
Research has demonstrated that hydrazones can exhibit anti-inflammatory effects. For example, compounds structurally related to our target compound have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models. This suggests potential applications in treating inflammatory diseases.
Case Studies
- Antimalarial Activity : A related hydrazone was tested against Plasmodium falciparum, showing significant antiplasmodial activity both in vitro and in vivo. The compound not only suppressed parasite growth but also improved survival rates in infected mice .
- Neuroprotective Effects : Another study explored the neuroprotective capabilities of similar compounds against oxidative stress-induced neuronal cell death. The results indicated a reduction in reactive oxygen species and preservation of mitochondrial function .
The biological activity of this compound is believed to involve several mechanisms:
- Mitochondrial Dysfunction : Like many hydrazones, this compound may interfere with mitochondrial function, leading to increased apoptosis through the intrinsic pathway.
- Enzyme Inhibition : The presence of the piperazine moiety allows for interaction with various enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Cell Signaling Modulation : It may affect signaling pathways related to inflammation and cell survival, contributing to its anti-inflammatory and anticancer properties.
Data Summary Table
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
